molecular formula C30H47N5O8S B13723532 Mal-Cyclohexyl-PEG3-Biotin

Mal-Cyclohexyl-PEG3-Biotin

Cat. No.: B13723532
M. Wt: 637.8 g/mol
InChI Key: YVEORNHVGGJXOZ-QIEFCTSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-Cyclohexyl-PEG3-Biotin is synthesized through a series of chemical reactions that involve the attachment of a maleimide group to a PEG chain, followed by the conjugation of biotin. The maleimide group is introduced through a reaction with cyclohexylamine, and the biotin is attached using standard biotinylation techniques involving activators like EDC or HATU .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes, but GMP-grade production is also available upon request .

Mechanism of Action

The mechanism of action of Mal-Cyclohexyl-PEG3-Biotin involves the specific reaction of the maleimide group with sulfhydryl groups to form a stable thioether linkage. This reaction occurs at a pH between 6.5 and 7.5. The biotin group can then react with amine molecules in the presence of activators like EDC or HATU, allowing for the biotinylation of proteins and peptides . The PEG moiety increases the solubility and stability of the biotinylated compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H47N5O8S

Molecular Weight

637.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C30H47N5O8S/c36-25(4-2-1-3-24-28-23(20-44-24)33-30(40)34-28)31-11-13-41-15-17-43-18-16-42-14-12-32-29(39)22-7-5-21(6-8-22)19-35-26(37)9-10-27(35)38/h9-10,21-24,28H,1-8,11-20H2,(H,31,36)(H,32,39)(H2,33,34,40)/t21?,22?,23-,24?,28-/m0/s1

InChI Key

YVEORNHVGGJXOZ-QIEFCTSUSA-N

Isomeric SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3[C@@H]4[C@H](CS3)NC(=O)N4

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.